molecular formula C11H12O3 B3255820 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-64-4

6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3255820
CAS No.: 26018-64-4
M. Wt: 192.21 g/mol
InChI Key: FPCPEJIALAAVTC-UHFFFAOYSA-N
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Description

6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and minimal side reactions.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high purity and yield. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems efficiently . These methods are advantageous for large-scale production due to their high efficiency and low toxicity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzofuran ring.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other proteins, leading to various cellular effects. For example, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran-2-carboxylic acid: Lacks the ethyl group at the 6-position, which may affect its biological activity and chemical reactivity.

    6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    Benzofuran-2-carboxylic acid: The fully aromatic counterpart, which may exhibit different reactivity and biological activities due to the absence of the dihydro moiety.

Uniqueness

6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of the ethyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-ethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-7-3-4-8-6-10(11(12)13)14-9(8)5-7/h3-5,10H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPEJIALAAVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CC(O2)C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
6-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

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